molecular formula C16H16N6S B276377 5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B276377
M. Wt: 324.4 g/mol
InChI Key: NCJFWWTWRDAMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism Of Action

The mechanism of action of 5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell division and proliferation.
Biochemical and physiological effects:
5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell division and proliferation, leading to the suppression of tumor growth. It has also been shown to possess anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is its potent antitumor activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. One direction is the development of new derivatives of the compound with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile involves several steps. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imidazo[1,2-b]thiazole derivative. The second step involves the reaction of the imidazo[1,2-b]thiazole derivative with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2-amino-3-methylpyrazole to form the final product.

Scientific Research Applications

5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties.

properties

Product Name

5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H16N6S

Molecular Weight

324.4 g/mol

IUPAC Name

5-amino-3-methyl-1-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H16N6S/c1-9-11(7-17)14(18)22(21-9)15-13-10-5-3-2-4-6-12(10)23-16(13)20-8-19-15/h8H,2-6,18H2,1H3

InChI Key

NCJFWWTWRDAMBP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=C3C4=C(CCCCC4)SC3=NC=N2

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C3C4=C(CCCCC4)SC3=NC=N2

Origin of Product

United States

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